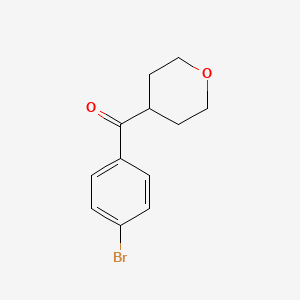

4-(4-Bromobenzoyl)oxane

Description

4-(4-Bromobenzoyl)oxane is an organic compound featuring a tetrahydropyran (oxane) ring esterified with a 4-bromobenzoyl group. The benzoyl moiety (C₆H₄BrCO-) is attached to the oxygen atom of the oxane ring, resulting in a molecular formula of C₁₂H₁₃BrO₂ (assuming a six-membered oxane ring). This compound is likely utilized as an intermediate in pharmaceutical or materials synthesis due to its reactive ester group and bromine substituent, which facilitate further functionalization .

Properties

IUPAC Name |

(4-bromophenyl)-(oxan-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVQJNOBZNKTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzoyl)oxane typically involves the acylation of aryl systems using succinic anhydride and bromobenzene under dry argon conditions . The reaction is catalyzed by anhydrous aluminum chloride and maintained at low temperatures (0°C) before being allowed to warm to room temperature. The reaction mixture is then stirred for an extended period (96 hours) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would apply to its production.

Chemical Reactions Analysis

4-(4-Bromobenzoyl)oxane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include aluminum chloride, succinic anhydride, and various nucleophiles and oxidizing/reducing agents .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (4-bromophenyl)-(oxan-4-yl)methanone

- Molecular Formula : C12H13BrO2

- Molecular Weight : 269.13 g/mol

- Canonical SMILES : C1COCCC1C(=O)C2=CC=C(C=C2)Br

The presence of the bromine atom in the structure enhances its electrophilic character, making it a candidate for various chemical reactions, including substitution and coupling reactions.

Chemistry

4-(4-Bromobenzoyl)oxane serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups, facilitating the development of novel chemical entities.

Common Reactions :

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction : It can participate in redox reactions to yield different products.

- Coupling Reactions : Involved in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives possess significant antimicrobial properties against various pathogens, suggesting therapeutic potential.

- Analgesic and Anti-inflammatory Effects : Some analogs demonstrate notable analgesic and anti-inflammatory activities comparable to standard analgesics like aspirin.

- Antitumor Potential : Investigations suggest that related compounds may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

Medicine

The compound is being explored for its therapeutic applications. Its interaction with specific molecular targets may lead to significant advancements in drug development, particularly in creating new analgesics or anti-inflammatory agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study assessed the antibacterial activity of brominated compounds, revealing effective inhibition against both Gram-positive and Gram-negative bacteria.

- Analgesic Activity : Animal model tests demonstrated significant pain relief, indicating potential for developing new analgesics.

- Toxicological Assessments : Evaluations showed low toxicity levels in animal studies, supporting the safety profile for further research and development.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various pathogens; potential for therapeutic applications |

| Analgesic | Demonstrated pain relief comparable to standard analgesics |

| Anti-inflammatory | Exhibited significant anti-inflammatory effects in preclinical models |

| Antitumor | Inhibits cancer cell proliferation; mechanisms include apoptosis induction |

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzoyl)oxane involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with various enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(4-Bromobenzoyl)oxane with three structurally related compounds:

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C₁₂H₁₃BrO₂ | Ester (benzoyl-oxane) | Oxane ring with bromobenzoyl ester |

| 4-Bromobenzoyl chloride | C₇H₄BrClO | Acid chloride | Reactive acylating agent |

| 4-[(4-Bromobenzyl)oxy]benzoic acid | C₁₄H₁₁BrO₃ | Ether, carboxylic acid | Bromobenzyl ether linked to benzoic acid |

| 4-[(2-Bromocyclohexyl)oxy]oxane | C₁₁H₁₉BrO₂ | Ether (oxane-cyclohexyl bromide) | Oxane linked to brominated cyclohexane |

Key Observations :

- Reactivity : 4-Bromobenzoyl chloride () is highly reactive due to its acid chloride group, enabling nucleophilic acyl substitutions. In contrast, this compound’s ester group is less reactive but still hydrolyzable under acidic or basic conditions .

- Acidity : 4-[(4-Bromobenzyl)oxy]benzoic acid () exhibits acidity (pKa ~4.2 for the carboxylic acid), unlike the neutral ester or ether analogs. This makes it suitable for pH-dependent applications .

- Steric Effects : 4-[(2-Bromocyclohexyl)oxy]oxane () has a bulky bromocyclohexyl group, which may hinder reactivity compared to the planar benzoyl group in the target compound .

Physical Properties

Insights :

- The higher molecular weight of 4-[(4-Bromobenzyl)oxy]benzoic acid correlates with its solid state and decomposition upon heating.

- 4-Bromobenzoyl chloride’s low melting point (38–42°C) reflects its molecular simplicity, while the oxane derivative’s melting point is expected to be higher due to increased rigidity .

Biological Activity

4-(4-Bromobenzoyl)oxane (CAS No. 1341292-56-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a bromobenzoyl moiety attached to an oxane ring, which contributes to its reactivity and interaction with biological targets. The presence of the bromine atom enhances its electrophilic character, making it a candidate for various chemical reactions, including substitution and coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzoyl group can modulate the activity of these targets, potentially leading to therapeutic effects. However, detailed mechanisms are still under investigation, and further studies are required to elucidate the precise pathways involved.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from oxane structures have shown promising antibacterial effects in vitro .

- Analgesic and Anti-inflammatory Effects : Some analogs demonstrate notable analgesic and anti-inflammatory activities. In animal models, these compounds have been evaluated for their ability to reduce pain and inflammation, showing efficacy comparable to standard analgesics like aspirin .

- Antitumor Potential : Investigations into the antitumor properties of related compounds indicate that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

-

Antimicrobial Efficacy :

- A study assessed the antibacterial activity of various brominated compounds, including those similar to this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting potential for therapeutic applications .

- Analgesic Activity :

- Toxicological Assessments :

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.